AZD4573 free base is a novel, potent, and highly selective small molecule inhibitor of CDK9, a serine/threonine kinase that plays a crucial role in regulating gene transcription. [, ] It belongs to the class of CDK inhibitors, specifically targeting CDK9, which is a key component of the positive transcription elongation factor b (pTEFb) complex. [, , , , ] This complex is essential for the phosphorylation of RNA polymerase II (RNAPII), a process crucial for the transcription of genes, including those involved in cell survival and proliferation. [, , , , ] AZD4573 free base has garnered significant attention in scientific research due to its potential as a therapeutic agent for various hematological malignancies, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and Burkitt lymphoma (BL). [, , , , , , , , ]
Mechanism of Action
AZD4573 free base exerts its anti-tumor activity primarily by inhibiting CDK9, which leads to the downregulation of short-lived anti-apoptotic proteins, particularly MCL-1. [, , , , , , , ] Inhibition of CDK9 disrupts the phosphorylation of RNAPII at the Serine 2 position (pSer2-RNAPII), effectively halting transcriptional elongation. [, , , , , , , ] This disruption preferentially affects genes with short-lived transcripts and proteins, including MCL-1, leading to its rapid depletion and subsequent apoptosis in susceptible cancer cells. [, , , , , , , , , ]
Downregulation of c-MYC: AZD4573 free base reduces c-MYC protein levels, a transcription factor often overexpressed in various cancers, including BL and MCL. [, , ]
Modulation of BFL-1: Research suggests that AZD4573 free base may also target BFL-1, another anti-apoptotic protein, enhancing its activity in lymphoma models expressing this protein. []
Metabolic Reprogramming: Prolonged CDK9 inhibition with AZD4573 free base has been linked to metabolic reprogramming in MCL cells, specifically a shift towards oxidative phosphorylation, suggesting potential alternative therapeutic targets. []
Epigenetic Modifications: Studies indicate that AZD4573 free base can induce epigenetic reprogramming in malignant B-cells, affecting the accessibility and transcription of specific genes, including those associated with super-enhancers. []
Applications
Demonstrates potent single-agent activity in vitro and induces tumor regressions in vivo. []
Exhibits synergy with standard-of-care AML treatments such as cytarabine, decitabine, and venetoclax. []
Overcomes intrinsic and acquired resistance to venetoclax, a Bcl-2 inhibitor, when used in combination. [, ]
Shows potential in targeting AraC-resistant AML when combined with c-Myc inhibitors. []
Diffuse Large B-cell Lymphoma (DLBCL):
Shows promise in combination with acalabrutinib, a Bruton tyrosine kinase (BTK) inhibitor, particularly in ABC-DLBCL, by promoting apoptosis. []
Induces tumor regressions in vivo, especially in models sensitive to BTK inhibition. [, ]
Mantle Cell Lymphoma (MCL):
Effectively induces apoptosis in various MCL cell lines and patient-derived xenograft (PDX) models, including those resistant to acalabrutinib. []
Exhibits synergistic activity with acalabrutinib, leading to greater anti-tumor activity than either monotherapy. []
Burkitt Lymphoma (BL):
Demonstrates efficacy in inducing apoptosis in preclinical BL models, suggesting potential as a therapeutic agent for BL patients. []
Other Hematological Malignancies:
Shows potential in treating cutaneous T-cell lymphoma (CTCL) based on promising results in PDX models. []
Exhibits variable responses in MLL-rearranged leukemia cell lines, suggesting the need for personalized treatment approaches. []
Demonstrates potent activity in FLT3 inhibitor-sensitive and -resistant AML cells when combined with gilteritinib, a FLT3 inhibitor. []
Beyond Hematological Malignancies:
Exhibits potential in treating hepatocellular carcinoma (HCC) by inhibiting cell proliferation and inducing apoptosis, with additional potential to improve the efficacy of PD-1 blockade. [, , ]
Future Directions
Conducting clinical trials to evaluate the safety, tolerability, pharmacokinetics, and clinical efficacy of AZD4573 free base in patients with various hematological malignancies is crucial for its translation into clinical practice. [, ]
Related Compounds
Venetoclax
Relevance: Venetoclax is frequently studied in combination with AZD4573 free base. Preclinical studies demonstrate synergy between these agents in overcoming resistance to Venetoclax, particularly in AML. This resistance is often attributed to upregulation of MCL-1, which AZD4573 can suppress through CDK9 inhibition. [, ]
AZD5991
Relevance: Similar to AZD4573 free base, AZD5991 targets the MCL-1 pathway, albeit through direct inhibition instead of CDK9-mediated downregulation. Both compounds are frequently investigated for synergistic effects in combination with Venetoclax to overcome resistance in AML. [, ]
Acalabrutinib
Relevance: Acalabrutinib is frequently studied in combination with AZD4573 free base, particularly in B-cell malignancies like MCL and ABC-DLBCL. Studies indicate the combination results in increased apoptosis and improved efficacy compared to monotherapies. [, ]
AZ'3202
Relevance: AZ'3202 was studied in combination with AZD4573 free base and Venetoclax to understand the interplay between different BCL-2 family members in driving resistance to apoptosis. Results suggested a primary dependency on MCL-1 in most hematologic cancer cell lines, highlighting the importance of CDK9 inhibition to target MCL-1. []
IACS-010759
Relevance: Studies showed that prolonged CDK9 inhibition with AZD4573 free base can lead to metabolic reprogramming toward OxPhos in MCL cells. Combining AZD4573 with IACS-010759 demonstrated synergy in both parental and ibrutinib-resistant MCL cell lines, suggesting a potential strategy to overcome resistance to CDK9 inhibitors. []
BMS-986158
Relevance: BMS-986158 was identified as a potential combination therapy with AZD4573 free base through text-mining algorithms predicting synergistic interactions. Subsequent experiments in PDAC models confirmed enhanced anti-tumor activity with the combination compared to single agents. []
Selinexor
Relevance: Selinexor and AZD4573 free base were investigated for their combined effect in DLBCL models, driven by the understanding that both drugs target pathways associated with MYC activity. Results demonstrated synergy between these agents in reducing cell viability, indicating a potential treatment strategy for DLBCL, particularly in MYC-positive, T-cell depleted tumors. []
Gilteritinib
Relevance: The combination of Gilteritinib and AZD4573 free base showed promising anti-leukemic activity in preclinical AML models, including those resistant to FLT3 inhibitors. This synergistic effect stemmed from the combined disruption of multiple survival pathways, including MAPK, PI3K/AKT, and STAT, highlighting the potential of this combination therapy in FLT3-dependent AML. []
Cytarabine & Decitabine
Relevance: Both drugs were studied in combination with AZD4573 free base in AML models, with results showing enhanced cell death responses compared to single agents. Proteomic analyses revealed that these combinations affect various pathways, including serine biosynthesis and inflammatory response. []
EPZ5676
Relevance: EPZ5676 was evaluated in combination with AZD4573 free base and a menin inhibitor (VTP50469) in preclinical models of MLL-r leukemia. While the triple combination didn't outperform dual-agent therapies, the study highlighted the importance of personalized treatment strategies based on individual leukemia cell line responses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD-4573 is a selective, short-acting inhibitor of the serine/threonine cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the RNA polymerase II (RNA Pol II) elongation factor positive transcription elongation factor b (PTEF-b; PTEFb), with potential antineoplastic activity. Upon intravenous administration, AZD4573 binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA Pol II, leading to the inhibition of gene transcription of various anti-apoptotic proteins.
Soluble guanylate cyclase (sGC) is the primary cellular receptor for NO. NO binds and activates a heme group in sGC, initiating the conversion of GTP to the second messenger cGMP. cGMP subsequently mediates a number of signaling cascades leading to vasorelaxation and inhibiting smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. Oxidation of the heme results in its dissociation from sGC and an impairment of NO signaling, which has been linked to hypertension, hyperlidemia, cardiovascular disease, and diabetes. Ataciguat is an anthranilic acid derivative that activates the oxidized (heme-free) form of sGC (EC50 = 0.5-10 µM in purified bovine lung or crude human corpus cavernosum isolates) by binding to the heme pocket and mimicking its function. It has been shown to increase cGMP levels in cultured rat aorta smooth muscle cells and to induce vasorelaxation of isolated rat aorta, porcine coronary arteries, and human corpus cavernosum (EC50 = 1-10 µM). Ataciguat, also known as HMR-1766, is a potent guanylate cyclase activator potentially for the treatment of aortic valve stenosis. HMR-1766 is a promising agent for treating diseases associated with increased vascular tone combined with enhanced ROS production. Ataciguat improves vascular function and reduces platelet activation in heart failure.
AT-9283 is a broad spectrum kinase inhibitor that potently inhibits Aurora A, Aurora B, JAK2, JAK3, and c-ABL (IC50s = 3, 3, 1.2, 1.1, and 4 nM, respectively). It also potently (IC50 = <1 μM) inhibits many other kinases, including serine/threonine kinases as well as receptor and non-receptor tyrosine kinases. As Aurora kinases have roles in mitosis, inhibitors of these kinases, including AT-9283, have potential in cancer therapy. Consistent with this, AT-9283 is effective in preventing proliferation of cancer cells both in vitro and in vivo and this effect may be enhanced by combination therapy with other chemotherapeutics. AT9283 is a multikinase inhibitor, is also a small-molecule inhibitor of several kinases with potential antineoplastic activity. Multikinase inhibitor AT9283 binds to and inhibits Aurora kinases A and B, JAK2 (Janus kinase 2) and the kinase BCR-ABL, which may result in the inhibition of cellular division and proliferation and the induction of apoptosis in tumor cells that overexpress these kinases. Aurora kinases are serine-threonine kinases that play essential roles in mitotic checkpoint control during mitosis; JAK2 is a kinase that transduces signals from the single chain and IL-3 cytokine receptor families, and from the IFN-gamma receptors; BCR-ABL is a fusion protein with tyrosine kinase activity that is commonly found in CML.
Atagabalin, also known as PD 0200390, is a gabamimetic agent under development for the treatment for insomnia. Atagabalin is related to gabapentin, which similarly binds to the α2δ calcium channels (1 and 2). It was discontinued following unsatisfactory trial results.
Nonsense mutations create a premature termination of mRNA translation and have been implicated in various genetic disorders, including muscular dystrophy and cystic fibrosis. PTC-124 is a nonaminoglycoside that has been reported to selectively induce ribosomes to read through premature nonsense stop signals on mRNA, thus allowing the production of full length, functional proteins. In a mouse model of cystic fibrosis caused by nonsense mutations, PTC-124 treatment (60 mg/kg s.c. injection or 0.3-0.9 mg/ml orally) has been shown to restore cystic fibrosis transmembrane conductance regulator (CFTR) protein expression and function. The target activity of PTC-124 was initially evaluated by firefly luciferase reporter cell-based nonsense codon assay (IC50 = 7 nM); however, subsequent assessments using a Renilla reniformis luciferase reporter have failed to produce nonsense codon suppression activity. Thus, while PTC-124 is in clinical testing in patients with nonsense mutations within the CFTR or dystrophin genes, controversy surrounds its exact mechanism of action. Ataluren is a novel, orally administered drug that targets nonsense mutations. Ataluren is approved for use by the European Medicines Agency to treat Duchenne Muscular Dystrophy in patients aged 5 years and older who are able to walk. More specifically, ataluren is used in the small group of patients whose disease is caused by a specific genetic defect (called a ‘nonsense mutation’) in the dystrophin gene. This drug does not yet have approval by the US Food and Drug Administration or by Health Canada for any indications. 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole.